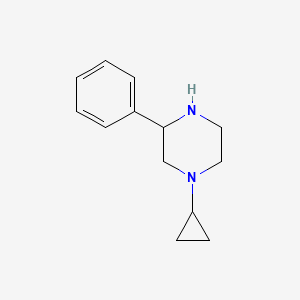

1-Cyclopropyl-3-phenylpiperazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Cyclopropyl-3-phenylpiperazine involves several steps. One of the most common methods is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

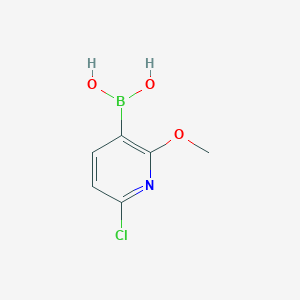

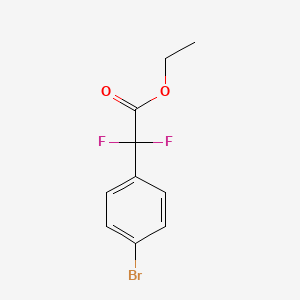

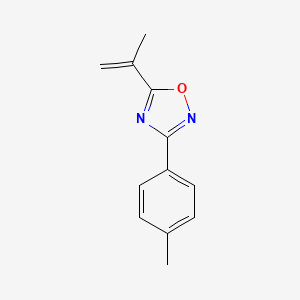

The molecular formula of 1-Cyclopropyl-3-phenylpiperazine is C13H18N2 . The InChI code is 1S/C13H18N2/c1-2-4-11(5-3-1)13-10-15(9-8-14-13)12-6-7-12/h1-5,12-14H,6-10H2 .Chemical Reactions Analysis

The chemical reactions involving 1-Cyclopropyl-3-phenylpiperazine are complex and varied. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

1-Cyclopropyl-3-phenylpiperazine has a molecular weight of 202.3 . It is a neat product that should be stored at +4°C in room temperature .Aplicaciones Científicas De Investigación

Pharmacological and Neuroendocrine Studies

1-Cyclopropyl-3-phenylpiperazine, as part of the broader class of phenylpiperazine compounds, has been extensively studied in various pharmacological and neuroendocrine contexts. Research indicates that these compounds interact with central neurotransmitter systems, notably affecting serotonergic and noradrenergic neurotransmission. For example, m-Chlorophenylpiperazine (mCPP), a related compound, is known for its action on serotonin (5-HT) receptors, although it also binds to α-adrenoceptors. Studies involving mCPP have explored its effects on anxiety, cognitive performance, hormonal responses, and neurotransmitter metabolite levels, thereby contributing to our understanding of neurotransmitter functions and their implications for psychological and physiological states (Silverstone et al., 1994).

Drug Repurposing and COVID-19

Phenylpiperazine derivatives have also been investigated for their potential in drug repurposing strategies, particularly in response to emerging health crises like the COVID-19 pandemic. For instance, research into aripiprazole, a phenylpiperazine antipsychotic, has highlighted its ability to modulate the expression of genes altered in COVID-19 patients, suggesting a potential therapeutic application for mitigating COVID-19 related complications (Crespo-Facorro et al., 2020).

Neuropharmacology and Anxiety Treatment

Further, phenylpiperazine derivatives have been investigated for their anxiolytic properties, offering potential alternatives to conventional treatments. Studies have shown that certain phenylpiperazine compounds exhibit anxiolytic effects without the sedative or myorelaxant properties commonly associated with benzodiazepines. This distinct mechanism of action, potentially involving interactions with dopaminergic and serotoninergic neuron systems, underscores the therapeutic potential of these compounds in treating anxiety disorders (Lloyd et al., 1985).

Propiedades

IUPAC Name |

1-cyclopropyl-3-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)13-10-15(9-8-14-13)12-6-7-12/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJDZNKWCJHXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-phenylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)

![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)